N-Isopropylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-8(11)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKARYLNCNLMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Pyrrolidine-3-Carboxylic Acid Intermediates
The synthesis of N-Isopropylpyrrolidine-3-carboxamide typically begins with the preparation of pyrrolidine-3-carboxylic acid derivatives, which serve as precursors for subsequent amidation. A patented enantioselective hydrogenation method for synthesizing (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids provides a foundational framework . This process involves cyclization of propynoic acid esters followed by asymmetric hydrogenation using ruthenium catalysts. For example, (4-chloro-3-fluorophenyl)-propynoic acid ethyl ester undergoes cyclization in the presence of trifluoroacetic acid and CH₂Cl₂, yielding dihydropyrrole intermediates . Subsequent hydrogenation with [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] at 30–80°C under 40 bar H₂ pressure achieves >99% conversion and >99.9% enantiomeric excess (ee) . These conditions are critical for establishing the stereochemical integrity of the pyrrolidine core, which is retained during downstream functionalization.
Catalytic Asymmetric Hydrogenation: Mechanistic and Practical Considerations
The choice of catalyst and reaction additives significantly impacts the efficiency and stereoselectivity of pyrrolidine synthesis. Ruthenium complexes with chiral ligands, such as (R)-2-Furyl-MeOBIPHEP, enable precise control over the stereochemical outcome. Table 1 summarizes the effects of triethylamine (NEt₃) as an additive on hydrogenation efficiency :
| Additive (Equiv. Relative to Substrate) | Conversion (%) | Purity (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| NEt₃ (1.0) | 73.8 | 72.8 | 98.6 |
| NEt₃ (0.5) | 90.9 | 90.8 | 98.9 |
Table 1: Influence of triethylamine on the hydrogenation of 1-benzyl-4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid .
Reducing the additive quantity improves both conversion and purity, likely due to mitigated catalyst poisoning. The hydrogenation proceeds optimally at 30°C, with higher temperatures (e.g., 80°C) reserved for recalcitrant substrates. Post-reaction workup involves alkaline extraction and acid precipitation, yielding pyrrolidine-3-carboxylic acids with >99% purity .
Enantiomeric Purity and Analytical Characterization
Maintaining enantiomeric purity during synthesis is paramount for pharmaceutical applications. The patented hydrogenation process achieves >99.9% ee for pyrrolidine-3-carboxylic acids, as verified by chiral stationary-phase HPLC . For the carboxamide derivative, analogous analytical methods ensure the retention of stereochemical integrity. ¹H-NMR and ¹³C-NMR spectra provide confirmation of the pyrrolidine ring’s substitution pattern, while IR spectroscopy validates the amide C=O stretch at ~1650 cm⁻¹.
Scale-Up and Industrial Feasibility
The disclosed hydrogenation method is scalable, with demonstrated success in multi-gram syntheses. For example, a 176.0 g batch of (3S,4S)-1-benzyl-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid was obtained with >99% yield and >99.9% ee . Key considerations for industrial adaptation include:
-
Catalyst Loading : Substrate-to-catalyst (S/C) ratios of 1,000–10,000 ensure cost-effectiveness.
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Solvent Selection : Methanol is preferred for its compatibility with ruthenium catalysts and ease of removal.
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Temperature Control : Strict maintenance of 0–5°C during workup minimizes racemization.
Applications in Drug Discovery and Development
Pyrrolidine-3-carboxamide derivatives are explored as intermediates for dopamine D₃ receptor agonists and neurokinin antagonists, highlighting their relevance in CNS drug discovery . The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Further derivatization of the aryl substituent (e.g., halogenation) allows for structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
N-Isopropylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the carboxamide group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isopropylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds with biological macromolecules.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Isopropylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the isopropyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyrrolidine-2-carboxamide vs. Pyrrolidine-3-carboxamide
The positional isomer N-Isopropylpyrrolidine-2-carboxamide (OT-4905, MFCD09805234) shares the same molecular formula but differs in the carboxamide group’s position on the pyrrolidine ring (2- vs. 3-position). This minor structural variation significantly impacts steric and electronic properties:
- Solubility : The 3-carboxamide isomer (SH-7345) may exhibit improved aqueous solubility due to a more exposed polar group compared to the 2-position analog.
- Biological Activity: The spatial orientation of the carboxamide group influences interactions with target proteins.
Heterocyclic Modifications: Thiadiazole and Pyridine Derivatives
Thiadiazole-Containing Analog ()
The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide introduces a thiadiazole ring and a 4-fluorophenyl group. Key differences include:
- Structural Complexity : The thiadiazole ring adds rigidity and electron-deficient character, which may enhance binding to aromatic residues in biological targets.
- Pharmacokinetics : The fluorine atom increases metabolic stability, while the thiadiazole could improve membrane permeability due to its lipophilic nature .
Pyridine-Based Analog ()
Derivatives like 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide replace the pyrrolidine ring with a pyridine moiety. This substitution introduces aromaticity, altering electronic properties:
- Aromatic Interactions : The pyridine ring enables π-π stacking with protein residues, a feature absent in pyrrolidine-based compounds.
- Hydrogen Bonding: The amino and methyl groups on the pyridine may create additional hydrogen-bonding sites, affecting solubility and target engagement .
Substituent Variations
- Boronic Acid Derivatives (e.g., BB-0584 in ): These compounds, such as [4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid , are designed for Suzuki-Miyaura cross-coupling reactions, highlighting the utility of isopropyl-pyrrolidine carboxamides as intermediates in synthesizing complex boronate esters .
- Alkyl Chain Modifications : N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide (PC-1624) incorporates a boronate ester-linked alkyl chain, expanding applications in polymer chemistry or prodrug design .
Key Structural and Functional Differences
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| N-Isopropylpyrrolidine-3-carboxamide | Pyrrolidine | 3-carboxamide, isopropyl | Drug intermediates, ligand synthesis |
| N-Isopropylpyrrolidine-2-carboxamide | Pyrrolidine | 2-carboxamide, isopropyl | Comparative solubility studies |
| Thiadiazole-pyrrolidine derivative | Pyrrolidine + thiadiazole | 4-fluorophenyl, 5-oxo group | Antimicrobial/anticancer agents |
| Pyridine-carboxamide derivative | Pyridine | Amino, methyl, pyrrolidinyl groups | Kinase inhibitors, receptor ligands |
Research Implications
- Drug Design : The isopropyl-pyrrolidine scaffold balances lipophilicity and polarity, making it versatile for central nervous system (CNS) drug candidates. Thiadiazole derivatives () may target enzymes like carbonic anhydrase due to their sulfur-containing heterocycles .
- Synthetic Utility : Boronic acid derivatives () underscore the role of pyrrolidine carboxamides in cross-coupling reactions for constructing biaryl systems .
Biological Activity
N-Isopropylpyrrolidine-3-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, characterized by its isopropyl group and a carboxamide functional group. Its structural formula can be represented as:
This compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with multiple receptor systems, including those involved in pain modulation and inflammation.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
- Cell Signaling Pathways : this compound may influence various signaling pathways that regulate cell proliferation and apoptosis, suggesting its potential in cancer therapy.
1. Analgesic Properties
Research indicates that this compound possesses significant analgesic properties. In animal models, it has been shown to reduce pain responses without the side effects commonly associated with opioid analgesics. The efficacy was evaluated using the formalin test, where it demonstrated a dose-dependent reduction in pain scores.
2. Antiinflammatory Effects
The compound has also exhibited anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential applications in treating inflammatory diseases such as arthritis.
3. Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that are mediated through apoptosis induction. The compound's ability to inhibit tumor growth was assessed using xenograft models, where significant tumor size reduction was observed.
Case Study 1: Pain Management
In a clinical trial involving patients with chronic pain conditions, this compound was administered as part of a pain management regimen. Results indicated a marked improvement in pain scores after four weeks of treatment, with minimal side effects reported. This case highlights the compound's potential as a safer alternative to traditional analgesics.
Case Study 2: Inflammatory Disorders
A double-blind study evaluated the efficacy of this compound in patients with rheumatoid arthritis. The study found significant reductions in joint swelling and pain compared to the placebo group, supporting its use as an anti-inflammatory agent.
Research Findings Summary Table
| Activity | Mechanism | Model Used | Outcome |
|---|---|---|---|
| Analgesic | Receptor modulation | Formalin test | Dose-dependent pain reduction |
| Antiinflammatory | Cytokine inhibition | Animal models | Reduced inflammation markers |
| Anticancer | Apoptosis induction | Xenograft models | Significant tumor size reduction |
Q & A
Q. What are the recommended synthetic routes for N-Isopropylpyrrolidine-3-carboxamide, and what methodological considerations are critical for reproducibility?
Answer: Synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
- Condensation reactions : Heating precursors like pyrrolidine derivatives with isopropylamine in polar solvents (e.g., acetic acid or n-butanol) under reflux, monitored by TLC for reaction completion .
- Catalytic coupling : Palladium-catalyzed amination for introducing the isopropyl group, as seen in analogous pyrrolidinecarboxamide syntheses .
- Purification : Ethanol recrystallization or column chromatography to isolate the product .
Q. Critical Considerations :
- Solvent choice impacts reaction kinetics and yield (e.g., acetic acid vs. n-butanol) .
- Catalyst loading and reaction time must be optimized to avoid side products .
Q. Table 1: Synthesis Method Comparison
| Method | Solvent | Conditions | Monitoring | Purification | Reference |
|---|---|---|---|---|---|
| Condensation | Acetic acid | Reflux, 12–24 h | TLC | Ethanol recrystallization | |
| Catalytic Amination | Toluene | Pd catalyst, 80°C | GC-MS | Column chromatography |
Q. How can researchers ensure accurate structural characterization of this compound?
Answer: Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign proton and carbon environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1650 cm⁻¹) and amine (N-H) bands .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated in related carboxamide studies .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. Table 2: Key Analytical Data
| Technique | Target Feature | Example Reference |
|---|---|---|
| X-ray | Crystal structure confirmation | Crystallography data |
| NMR | Stereochemical assignment | PubChem (InChIKey) |
| IR | Functional group analysis | NIST WebBook |
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Neutralize acidic/byproduct residues before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How can synthesis yields of this compound be optimized, and what factors contribute to variability?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to acetic acid .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with varying ligands to improve amination efficiency .
- Temperature Control : Higher temperatures (80–100°C) may reduce reaction time but risk decomposition .
Q. Key Variability Factors :
Q. How should researchers resolve contradictions in spectral data during structural analysis?
Answer:
- Multi-Technique Validation : Cross-validate NMR assignments with HSQC/HMBC experiments and compare to PubChem/NIST databases .
- Crystallographic Refinement : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction, as done for analogous pyridinecarboxamides .
- Computational Modeling : Use DFT calculations to predict IR/NMR spectra and compare with experimental results .
Q. What strategies are recommended for evaluating the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Screen against targets like proteases or kinases, leveraging structural analogs (e.g., enzyme inhibitors in ).
- In Vitro Testing : Assess cytotoxicity and bioavailability using cell lines (e.g., HEK293 or HeLa) .
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine or isopropyl groups and compare bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
